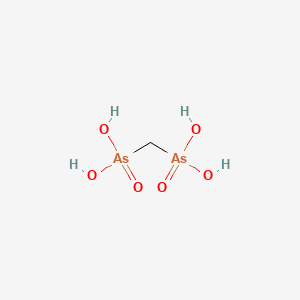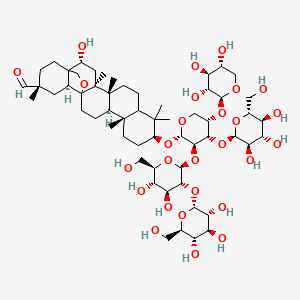
3,3,3-Trifluoro-2-(trifluoromethyl)propene
Descripción general
Descripción
3,3,3-Trifluoro-2-(trifluoromethyl)propene, or TFP, is an organic compound with a wide range of applications in the scientific research community. TFP is a key component in many synthetic reactions, and its unique properties make it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Polymer Production
Hexafluoroisobutylene is used as a comonomer in the production of modified polyvinylidene fluoride (PVDF) . PVDF is a highly non-reactive and pure thermoplastic fluoropolymer, which is used in applications requiring high resistance to solvents, acids, and hydrocarbons. It’s also used in the manufacturing of membranes for lithium-ion batteries due to its excellent electrochemical stability and ion conductivity.
Pharmaceutical Applications
In the pharmaceutical industry, Hexafluoroisobutylene serves as an intermediate in the synthesis of various drugs. Its incorporation into drug molecules can influence properties such as hydrophobicity, conformational preferences, and hydrogen bonding capabilities, which are crucial for drug efficacy .
Material Science
Hexafluoroisobutylene is instrumental in material science, particularly in the development of fluoropolymers and fluoroelastomers . These materials exhibit exceptional chemical resistance, thermal stability, and mechanical properties, making them suitable for high-performance applications in aerospace, automotive, and industrial processes.
Chemical Synthesis
This compound plays a significant role in chemical synthesis as a potent dienophile . It is involved in various synthetic pathways, contributing to the creation of complex molecules that are used in different chemical applications, including the development of advanced materials with unique properties.
Electronics
In the electronics industry, Hexafluoroisobutylene is used to create low surface energy coatings and semiconductor lithography materials . These applications are critical for the production of electronic devices, providing improved performance and durability.
Environmental Science
Hexafluoroisobutylene contributes to environmental science by being part of the manufacturing process of materials used in energy conversion and storage devices . These include fuel cells, water electrolyzers, and redox flow cells, which are essential for sustainable energy solutions.
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIWYOZFFSLIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052056 | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(trifluoromethyl)propene | |
CAS RN |
382-10-5 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROISOBUTYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Hexafluoroisobutylene (HFIB), also known as 3,3,3-Trifluoro-2-(trifluoromethyl)propene, has the molecular formula C4H2F6 and a molecular weight of 164.04 g/mol.
- NMR: [] The ESR spectrum of HFIB during copolymerization shows a 21-line hyperfine structure, attributed to a copolymer radical.
- IR: [] Studies using IR spectroscopy have helped determine the structure of HFIB copolymers.
- Rotational Spectroscopy: [, ] Evidence suggests a non-planar structure for HFIB based on rotational spectroscopy studies.
A: HFIB is primarily used as a monomer in the production of fluoropolymers. [, , , ] These polymers find applications in various fields due to their unique properties like high chemical resistance, thermal stability, and excellent electrical insulation.
A: HFIB readily participates in radical polymerization reactions. [, , , ] It demonstrates a strong tendency to form alternating copolymers with specific comonomers, including vinylidene fluoride (VF2) [, , ] and vinyl acetate. []
A: HFIB and VF2 copolymerize to form an alternating copolymer, meaning the monomers strictly alternate within the polymer chain. [, ] This specific arrangement leads to unique properties compared to random copolymers. Structural analysis indicates a head-to-tail configuration for this alternating copolymer. [, ]
A: While HFIB readily forms copolymers, its homopolymerization is challenging. [] Studies estimate the glass transition temperature (Tg) of a hypothetical HFIB homopolymer to be between 70-90°C. []
A: The presence of six fluorine atoms, particularly the two trifluoromethyl (-CF3) groups, significantly impacts HFIB's reactivity. [, ] These electron-withdrawing groups influence electron distribution, impacting its behavior in reactions.
A: The "bis-trifluoromethyl effect" in HFIB refers to the observation of doubled transitions in its rotational spectra. [] This phenomenon is attributed to the staggered conformation of the two trifluoromethyl groups and their low-barrier out-of-phase rotation through a specific planar configuration. []
A: While primarily known for its use in polymers, research also explores HFIB's reactions with other chemical reagents. For instance, studies investigated the reaction of HFIB with SO3, hydrogen peroxide/ferrous sulfate/methanol, and its sulfotrioxidation by sulfuric anhydride. [, , , , ]
A: Research investigates the atmospheric chemistry of HFIB, specifically its reactions with OH radicals, Cl atoms, and O3. [, ] These studies help understand its degradation pathways and potential impact on the environment.
A: HFIB exhibits toxicity, with the kidney being a major target organ. [, ] Its toxicity is primarily attributed to its inhalation hazard due to its gaseous nature at room temperature. [] Further research explores the specific mechanisms and long-term effects of HFIB exposure.
A: The global warming potential (GWP) of HFIB is estimated to be 4.1 (long-lived compound) and 0.6 (short-lived compound) over a 100-year time horizon, considering OH radical reactions. [] The estimated photochemical ozone creation potential (POCP) of HFIB is 4.60. []
A: Research continues to explore alternatives to HFIB in various applications. [] Factors like performance, cost, and environmental impact drive the search for suitable substitutes.
ANone: Future research on HFIB might focus on:
- Developing safer and more environmentally friendly synthetic routes. []
- Exploring its potential in diverse applications beyond polymers. [, ]
- Understanding its toxicological profile and developing mitigation strategies. [, ]
- Identifying and evaluating viable alternatives with improved sustainability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)





![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)

